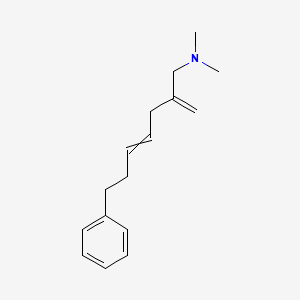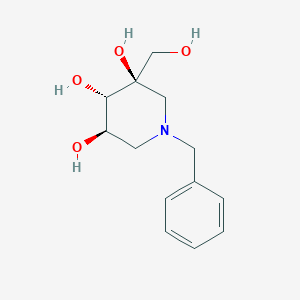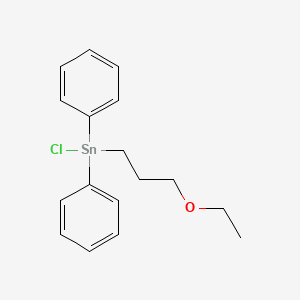![molecular formula C14H16ClNO B12539941 4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol is a chemical compound with the molecular formula C14H16ClNO It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a chlorophenyl group attached via an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 1-methylpiperidine.
Formation of Ethynyl Linkage: The ethynyl linkage is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of 4-chlorobenzaldehyde with an ethynylating agent in the presence of a palladium catalyst.
Cyclization: The intermediate product undergoes cyclization to form the piperidine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
The mechanism of action of 4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-[2-(4-Chlorophenyl)ethynyl]benzoic acid: This compound shares the chlorophenyl-ethynyl linkage but differs in the presence of a benzoic acid moiety instead of a piperidine ring.
4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidine: Similar to the target compound but lacks the hydroxyl group at the 4-position of the piperidine ring.
Uniqueness
4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol is unique due to the presence of both the piperidine ring and the hydroxyl group, which may confer distinct chemical and biological properties compared to its analogs
特性
分子式 |
C14H16ClNO |
|---|---|
分子量 |
249.73 g/mol |
IUPAC名 |
4-[2-(4-chlorophenyl)ethynyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C14H16ClNO/c1-16-10-8-14(17,9-11-16)7-6-12-2-4-13(15)5-3-12/h2-5,17H,8-11H2,1H3 |
InChIキー |
JLPKOCQREUTVDF-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)(C#CC2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B12539864.png)
![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)

![2-[(6-Phenylhex-4-en-1-yl)oxy]oxane](/img/structure/B12539874.png)
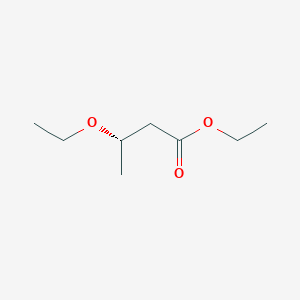
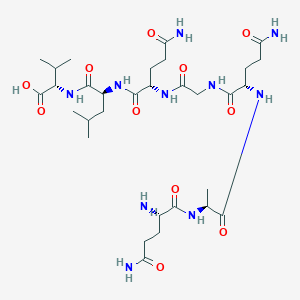
![5,6,6-Trimethylspiro[3.4]octan-5-ol](/img/structure/B12539898.png)
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine](/img/structure/B12539899.png)
![1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12539925.png)
![Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester](/img/structure/B12539931.png)
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
